molecular formula C13H20N2O B13648143 2-Amino-N-(1-(o-tolyl)ethyl)butanamide

2-Amino-N-(1-(o-tolyl)ethyl)butanamide

Cat. No.: B13648143
M. Wt: 220.31 g/mol
InChI Key: AFBUSMISYCWTDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(1-(o-tolyl)ethyl)butanamide can be achieved through several methods. One common approach involves the reductive amination of an appropriate ketone with an amine in the presence of a reducing agent. For instance, the reaction of 1-(o-tolyl)ethanone with 2-aminobutanamide in the presence of a reducing agent like sodium cyanoborohydride can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reductive amination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1-(o-tolyl)ethyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Amino-N-(1-(o-tolyl)ethyl)butanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-(o-tolyl)ethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(1-(p-tolyl)ethyl)butanamide
  • 2-Amino-N-(1-(m-tolyl)ethyl)butanamide
  • 2-Amino-N-(1-(phenyl)ethyl)butanamide

Uniqueness

2-Amino-N-(1-(o-tolyl)ethyl)butanamide is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity compared to its analogs. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-amino-N-[1-(2-methylphenyl)ethyl]butanamide

InChI

InChI=1S/C13H20N2O/c1-4-12(14)13(16)15-10(3)11-8-6-5-7-9(11)2/h5-8,10,12H,4,14H2,1-3H3,(H,15,16)

InChI Key

AFBUSMISYCWTDN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1C)N

Origin of Product

United States

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